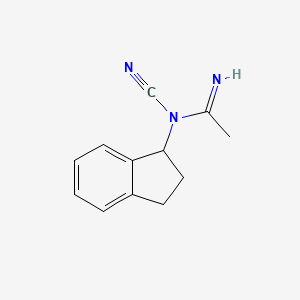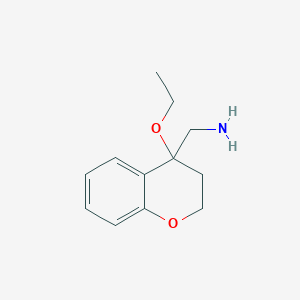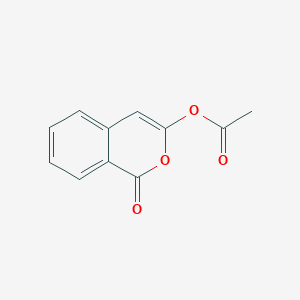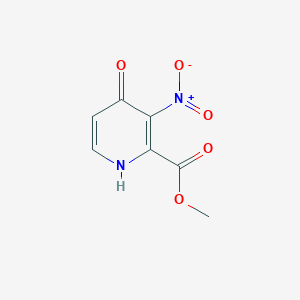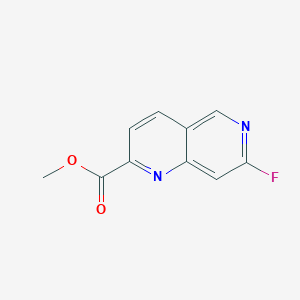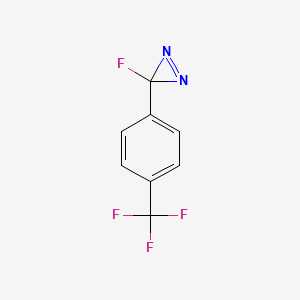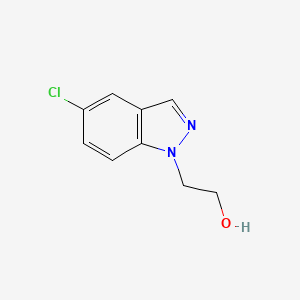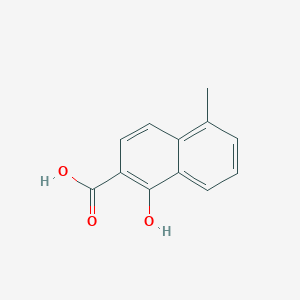
1-Hydroxy-5-methyl-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-5-methyl-2-naphthoic acid is an organic compound belonging to the class of naphthoic acids It is characterized by a hydroxyl group at the first position and a methyl group at the fifth position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-5-methyl-2-naphthoic acid can be synthesized through several methods. One common approach involves the carboxylation of 2-naphthol using the Kolbe-Schmitt reaction. This reaction typically requires the treatment of the dried sodium or potassium salt of 2-naphthol with carbon dioxide at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of solvents such as toluene, tetralin, or diphenyl oxide to enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-5-methyl-2-naphthoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl or methyl groups, often facilitated by reagents like halogens or sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various halogenated or sulfonated derivatives .
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-5-methyl-2-naphthoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-hydroxy-5-methyl-2-naphthoic acid and its derivatives involves the inhibition of key signaling pathways. For instance, methyl-1-hydroxy-2-naphthoate, a derivative, inhibits the lipopolysaccharide-induced inflammatory response in macrophages by suppressing the NF-κB, JNK, and p38 MAPK pathways . This inhibition reduces the production of inflammatory mediators such as nitric oxide, interleukin-1β, and interleukin-6 .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxy-1-naphthoic acid: Similar in structure but with the hydroxyl group at the second position.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with the hydroxyl group at the third position.
1-Naphthoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness: 1-Hydroxy-5-methyl-2-naphthoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C12H10O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-hydroxy-5-methylnaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c1-7-3-2-4-9-8(7)5-6-10(11(9)13)12(14)15/h2-6,13H,1H3,(H,14,15) |
InChI-Schlüssel |
UZDPEMMJGLHTAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC(=C(C2=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


